2,3,5,6-Tetrafluorobenzaldehyde
2,3,5,6-Tetrafluorobenzaldehyde
2,3,5,6-Tetrafluorobenzaldehyde is a polysubstituted benzaldehyde and was evaluated as a substrate of PmHNL (Prunus mume hydroxynitrile lyase). Reaction of 2,3,5,6-tetrafluorobenzaldehyde with dipyrromethane was reported.
Brand Name:
Vulcanchem
CAS No.:
19842-76-3
VCID:
VC20783818
InChI:
InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
SMILES:
C1=C(C(=C(C(=C1F)F)C=O)F)F
Molecular Formula:
C7H2F4O
Molecular Weight:
178.08 g/mol
2,3,5,6-Tetrafluorobenzaldehyde
CAS No.: 19842-76-3
Cat. No.: VC20783818
Molecular Formula: C7H2F4O
Molecular Weight: 178.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3,5,6-Tetrafluorobenzaldehyde is a polysubstituted benzaldehyde and was evaluated as a substrate of PmHNL (Prunus mume hydroxynitrile lyase). Reaction of 2,3,5,6-tetrafluorobenzaldehyde with dipyrromethane was reported. |
|---|---|
| CAS No. | 19842-76-3 |
| Molecular Formula | C7H2F4O |
| Molecular Weight | 178.08 g/mol |
| IUPAC Name | 2,3,5,6-tetrafluorobenzaldehyde |
| Standard InChI | InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H |
| Standard InChI Key | YIRYOMXPMOLQSO-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1F)F)C=O)F)F |
| Canonical SMILES | C1=C(C(=C(C(=C1F)F)C=O)F)F |
| Boiling Point | 178.0 °C |
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